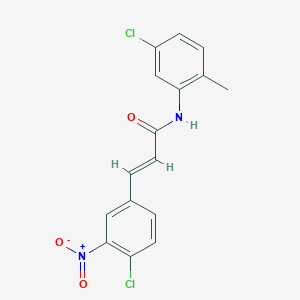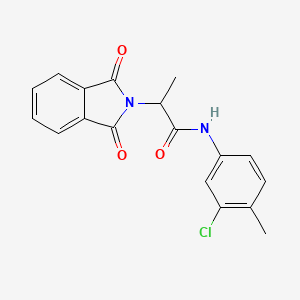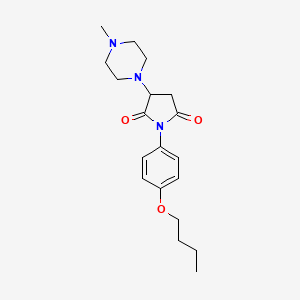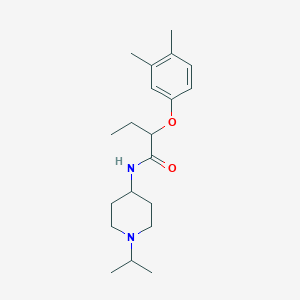
N-(5-chloro-2-methylphenyl)-3-(4-chloro-3-nitrophenyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-chloro-2-methylphenyl)-3-(4-chloro-3-nitrophenyl)acrylamide is a chemical compound that has gained significant attention in scientific research due to its potential biological activities. This compound belongs to the class of acrylamides, which are known for their diverse biological activities, including anti-inflammatory, antibacterial, and antitumor effects.
Mécanisme D'action
The mechanism of action of N-(5-chloro-2-methylphenyl)-3-(4-chloro-3-nitrophenyl)acrylamide is not fully understood. However, studies have suggested that this compound may induce apoptosis in cancer cells by activating the caspase cascade and inhibiting the Akt/mTOR signaling pathway. Additionally, N-(5-chloro-2-methylphenyl)-3-(4-chloro-3-nitrophenyl)acrylamide has also been shown to inhibit the activity of certain enzymes, including cyclooxygenase-2 and lipoxygenase, which are involved in the inflammatory response.
Biochemical and Physiological Effects:
Studies have shown that N-(5-chloro-2-methylphenyl)-3-(4-chloro-3-nitrophenyl)acrylamide can induce apoptosis in cancer cells, inhibit the activity of certain enzymes involved in the inflammatory response, and possess antibacterial activity. Additionally, this compound has also been shown to possess antioxidant activity, which may help to protect cells from oxidative damage.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(5-chloro-2-methylphenyl)-3-(4-chloro-3-nitrophenyl)acrylamide in lab experiments is its potential as a candidate for the development of anticancer, anti-inflammatory, and antibacterial drugs. However, one of the limitations of using this compound is its relatively low yield in the synthesis process, which may limit its availability for research purposes.
Orientations Futures
There are several future directions for research involving N-(5-chloro-2-methylphenyl)-3-(4-chloro-3-nitrophenyl)acrylamide. One potential direction is to further investigate the mechanism of action of this compound, particularly in relation to its ability to induce apoptosis in cancer cells. Additionally, further research is needed to determine the potential of this compound as a candidate for the development of anticancer, anti-inflammatory, and antibacterial drugs. Finally, future research may also focus on improving the synthesis method for N-(5-chloro-2-methylphenyl)-3-(4-chloro-3-nitrophenyl)acrylamide to increase its yield and availability for research purposes.
Méthodes De Synthèse
The synthesis of N-(5-chloro-2-methylphenyl)-3-(4-chloro-3-nitrophenyl)acrylamide is typically achieved through a multistep process involving the reaction of 5-chloro-2-methylaniline with 4-chloro-3-nitrobenzaldehyde in the presence of acetic anhydride and catalytic amounts of hydrochloric acid. The resulting intermediate is then reacted with acryloyl chloride to produce the final product. The yield of this synthesis method is reported to be around 60%.
Applications De Recherche Scientifique
N-(5-chloro-2-methylphenyl)-3-(4-chloro-3-nitrophenyl)acrylamide has been extensively studied for its potential biological activities. One of the most promising applications of this compound is in the field of cancer research. Studies have shown that N-(5-chloro-2-methylphenyl)-3-(4-chloro-3-nitrophenyl)acrylamide can induce apoptosis in cancer cells, making it a potential candidate for the development of anticancer drugs. Additionally, this compound has also been shown to possess anti-inflammatory and antibacterial activities, making it a potential candidate for the development of anti-inflammatory and antibacterial drugs.
Propriétés
IUPAC Name |
(E)-N-(5-chloro-2-methylphenyl)-3-(4-chloro-3-nitrophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2N2O3/c1-10-2-5-12(17)9-14(10)19-16(21)7-4-11-3-6-13(18)15(8-11)20(22)23/h2-9H,1H3,(H,19,21)/b7-4+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZSRQYLHKVZAAP-QPJJXVBHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)C=CC2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)/C=C/C2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-(5-chloro-2-methylphenyl)-3-(4-chloro-3-nitrophenyl)prop-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-(4-isopropylphenyl)acrylamide](/img/structure/B5144328.png)
![N-{2-[(3-methylbenzyl)thio]ethyl}-4-(4-morpholinylmethyl)benzamide](/img/structure/B5144332.png)

![N-{2-[(2-chlorobenzyl)thio]ethyl}-4-methyl-3-nitrobenzenesulfonamide](/img/structure/B5144338.png)

![N-[1-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-2-(4-methylphenyl)-2-oxoethyl]-2-furamide](/img/structure/B5144365.png)

![methyl 4-[3-(4-formyl-2-methoxyphenoxy)propoxy]benzoate](/img/structure/B5144381.png)


![N-{[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2-methoxyethyl)-2-propanamine](/img/structure/B5144411.png)
![4-ethoxy-N-({[4-hydroxy-3-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5144415.png)
![4-{[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]amino}benzenesulfonamide hydrobromide](/img/structure/B5144416.png)